![molecular formula C11H12F3N3O3S B2517736 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide CAS No. 2034587-34-1](/img/structure/B2517736.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is characterized by a 1,2,5-thiadiazole 1,1-dioxide motif. The analysis of bond lengths typical for neutral and anion radical species provides a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Scientific Research Applications
- Cationic benzimidazolium iodide salts, including derivatives of this compound, serve as efficient n-type dopants in organic electronics . These dopants enhance the electrical conductivity of organic semiconductors, which is crucial for applications like organic field-effect transistors (OFETs) and organic solar cells.
- Specifically, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium iodide (o-OMe-DMBI-I) anchors to gold surfaces and exhibits unidirectional rotational motion when excited with scanning tunneling microscopy (STM) pulses. Understanding the binding mode of this molecular rotor could lead to the development of more complex molecular machinery, such as molecular gears .
- Research on the solution-phase n-doping of related compounds provides insights into the design of next-generation n-type dopants. These dopants need to be air-stable and capable of doping low-electron-affinity host materials in organic devices .
- Although not directly related to this specific compound, indole derivatives (including benzothiazole-based structures) have shown biological potential. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit anti-inflammatory and analgesic activities .
- The compound (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) has been introduced as a solution-processable small molecule n-dopant. Researchers are exploring ways to enhance air stability while maintaining efficient doping capabilities .
- 1,3-Dimethyl-2-imidazolinone (DMI) , a related compound, serves as an excellent solvent due to its low toxicity and high boiling point. It finds applications in battery technology and electrodeposition of metals and alloys .
- The concept of molecular machines, inspired by macroscopic counterparts, includes nanocars—molecules with rigid inner chassis and round structures (e.g., fullerenes) acting as wheels. While not directly tied to this compound, understanding molecular design principles contributes to the development of functional nanocars and other nanoscale machinery .
Organic Electronics and N-Type Doping
Solution-Phase N-Doping
Biological Potential and Drug Development
Air-Stable N-Dopants
Solvent Applications
Molecular Design and Nanocars
Future Directions
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide and similar compounds have potential applications in the construction of functional molecular materials. They are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements .
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3S/c1-16-8-4-3-7(15-10(18)6-11(12,13)14)5-9(8)17(2)21(16,19)20/h3-5H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXICOZIVGIKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC(F)(F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide |
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